

Peer-Reviewed Validation of 2-Menthene: A Comparative Analysis with Related Monoterpenes

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Compound of Interest

Compound Name: 2-Menthene

Cat. No.: B1252811

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the available experimental data for **2-Menthene** and its structurally related monoterpenes. Due to a notable lack of peer-reviewed biological activity data for **2-Menthene**, this document focuses on presenting its known physicochemical properties alongside the biological activities of its isomers and other relevant monoterpenes. This comparative approach aims to provide a valuable contextual framework for researchers and professionals in drug development.

Physicochemical and Spectroscopic Data of 2-Menthene

While biological data is sparse, the physicochemical and spectroscopic properties of **2-Menthene** have been characterized. This information is crucial for its identification and use in experimental settings.

Table 1: Physicochemical and Spectroscopic Properties of **cis-2-Menthene**

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₈	[1][2]
Molecular Weight	138.25 g/mol	[1]
CAS Registry Number	2230-85-5	[1][2]
IUPAC Name	(3R,6R)-3-methyl-6-propan-2-ylcyclohexene	
Synonyms	cis-3-isopropyl-6-methylcyclohexene, p-Menth-2-ene	[1][3]
Kovats Retention Index (SE-30 column, 80°C)	981.9	[2]
Kovats Retention Index (Squalane column, 80°C)	978.2	[2]
Kovats Retention Index (PEG-20M column, 80°C)	1078	[2]
Normal Alkane Retention Index (OV-101 column)	976	[1]

Comparative Biological Activity of p-Menthane Isomers and Related Monoterpenes

To provide a framework for the potential biological activities of **2-Menthene**, this section summarizes the peer-reviewed experimental data for its isomers (1-Menthene and 3-Menthene) and other structurally similar monoterpenes. The data is focused on antioxidant, anti-inflammatory, and antimicrobial activities. It is important to note the absence of specific experimental data for **2-Menthene** in these assays.

Antioxidant Activity

The antioxidant capacity of monoterpenes is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the nitric oxide (NO) scavenging

assay. The IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the free radicals, is a common metric for antioxidant activity.

Table 2: Antioxidant Activity of Selected Monoterpenes

Compound	Assay	IC ₅₀ Value	Reference(s)
Menthol	DPPH Radical Scavenging	>1000 µg/mL	
Menthone	DPPH Radical Scavenging	>1000 µg/mL	
Limonene	DPPH Radical Scavenging	~5000 µg/mL	
α-Pinene	DPPH Radical Scavenging	>1000 µg/mL	
Carvacrol	DPPH Radical Scavenging	13.8 µg/mL	
Thymol	DPPH Radical Scavenging	16.2 µg/mL	
Peppermint Essential Oil	DPPH Radical Scavenging	4.45 µL/mL	[4]
Peppermint Essential Oil	Nitric Oxide Radical Scavenging	0.42 µL/mL	[4]

Anti-inflammatory Activity

The anti-inflammatory potential of monoterpenes is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Table 3: Anti-inflammatory Activity of Selected Monoterpenes

Compound	Assay	IC50 Value	Reference(s)
(S)-(+)-Carvone	NO Production Inhibition in RAW 264.7 cells	132.4 μ M	
l-Menthol	LTB4 Production Inhibition	~10 μ M	
l-Menthol	PGE2 Production Inhibition	~10 μ M	
1,8-Cineole	Cytokine Inhibition (TNF- α , IL-1 β)	~1.5 μ g/mL	
Peppermint Essential Oil	NO Production Inhibition in LPS-activated RAW 264.7 macrophages	-	[5][6]

Antimicrobial Activity

The antimicrobial efficacy of monoterpenes is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 4: Antimicrobial Activity of Selected Monoterpenes

Compound	Microorganism	MIC Value (µg/mL)	Reference(s)
Menthone	Staphylococcus aureus (MRSA)	3540	
(+)- α -Pinene	Candida albicans	117 - 4150	
(+)- β -Pinene	Candida albicans	117 - 4150	
p-Cymene	Escherichia coli	0.03 mg/mL	[7]
p-Cymene	Salmonella typhimurium	0.03 mg/mL	[7]
p-Cymene	Listeria monocytogenes	0.57 mg/mL	[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Detailed Protocol:

- Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared. The solution should be freshly prepared and kept in the dark to avoid degradation.[8]
- Sample Preparation: The test compound (e.g., monoterpene) is dissolved in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.[3]
- Assay Procedure:

- In a microplate well or a cuvette, add a specific volume of the test sample solution (e.g., 100 µL).
- Add a defined volume of the DPPH working solution (e.g., 100 µL) to the sample.
- A blank sample containing methanol instead of the test compound is also prepared.
- The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[3][8]
- Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[3][8]
- Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[9]
- IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.

Nitric Oxide (NO) Scavenging Assay

Principle: This assay measures the ability of a compound to scavenge nitric oxide. Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The concentration of nitrite is then measured using the Griess reagent.

Detailed Protocol:

- Reagent Preparation:
 - Sodium Nitroprusside Solution (10 mM): Prepared in phosphate-buffered saline (PBS).
 - Griess Reagent: A 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid. This reagent should be freshly prepared before use.[10]

- Sample Preparation: The test compound is dissolved in a suitable solvent to prepare various concentrations.
- Assay Procedure:
 - A reaction mixture containing sodium nitroprusside solution and the test sample at different concentrations is incubated at room temperature (e.g., 25°C) for a specific period (e.g., 150-180 minutes).[10][11]
 - After incubation, an equal volume of the Griess reagent is added to the reaction mixture.
 - A control sample is prepared without the test compound.
- Measurement: The absorbance of the resulting chromophore is measured at 546 nm using a microplate reader or spectrophotometer.[10]
- Calculation of Scavenging Activity: The percentage of nitric oxide scavenging is calculated using the formula: % NO Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
- IC50 Determination: The IC50 value is calculated from the plot of percentage scavenging activity against the concentration of the test compound.

Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

Principle: This cell-based assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in RAW 264.7 murine macrophage cells stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

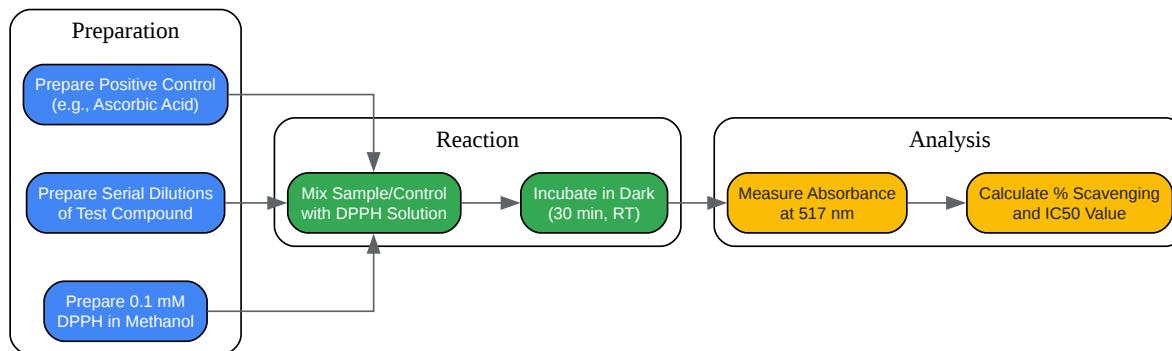
Detailed Protocol:

- Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) at 37°C in a humidified 5% CO₂ incubator.[12][13]

- Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1×10^5 cells per well and allowed to adhere for 24 hours.[12][14]
- Treatment:
 - The culture medium is replaced with fresh medium.
 - Cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1-2 hours).
 - Inflammation is then induced by adding LPS (e.g., 1 $\mu\text{g/mL}$) to the wells (except for the negative control).[13][14]
- Incubation: The plates are incubated for an additional 24 hours.[14]
- Nitrite Measurement (Griess Assay):
 - The cell culture supernatant is collected from each well.
 - An equal volume of Griess reagent is added to the supernatant.
 - After a short incubation in the dark, the absorbance is measured at 540 nm.[13]
- Data Analysis: The amount of nitrite in the samples is determined using a sodium nitrite standard curve. The inhibitory effect of the compound on NO production is calculated relative to the LPS-stimulated control.

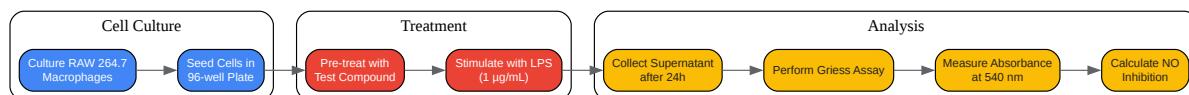
Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the DPPH radical scavenging assay and the inhibition of LPS-induced nitric oxide production assay.



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Caption: Workflow for the DPPH Radical Scavenging Assay.



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Caption: Workflow for Inhibition of LPS-Induced NO Production.

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